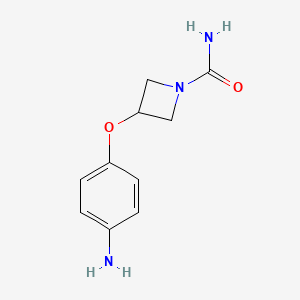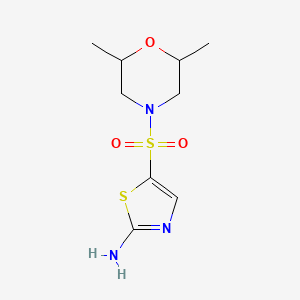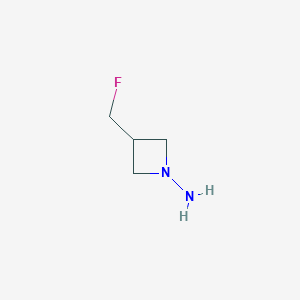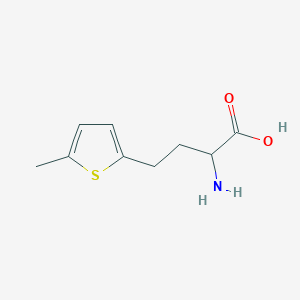![molecular formula C10H9ClN4 B1491419 2-chloro-N-[(pyridin-4-yl)méthyl]pyrimidin-4-amine CAS No. 1248264-56-3](/img/structure/B1491419.png)
2-chloro-N-[(pyridin-4-yl)méthyl]pyrimidin-4-amine
Vue d'ensemble
Description
“2-chloro-N-[(pyridin-4-yl)methyl]pyrimidin-4-amine” is a compound that belongs to the class of pyrimidinamines . Pyrimidinamines are known for their broad range of biological and pharmacological activities, including antibacterial, antitumor, and antidiabetic properties .
Synthesis Analysis
The synthesis of similar compounds often involves reactions with aminopyridines . For instance, N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions .Molecular Structure Analysis
The optimal structure of the pyridine group was found to be 5-CF3, and the optimal structure of the pyrimidine group was 2-CH3-5-Cl-6-CHF2 . The spatial configuration of the carbon atoms connected to R3 plays an important role in the fungicidal activity of the compound .Applications De Recherche Scientifique
Activité antimicrobienne
Ce composé a été synthétisé et caractérisé pour son potentiel à lutter contre les infections microbiennes. Des études ont montré que les dérivés de la 2-chloro-N-[(pyridin-4-yl)méthyl]pyrimidin-4-amine présentent un large éventail d'activités biologiques, notamment des propriétés antimicrobiennes . Ces dérivés ont été testés contre diverses bactéries Gram-positives et Gram-négatives, démontrant des activités antibactériennes et antifongiques modérées à bonnes.
Activité antifibrotique
La recherche sur l'activité antifibrotique des dérivés de la pyrimidine, y compris la This compound, a été encourageante. Les résultats suggèrent que ces composés pourraient avoir un potentiel significatif dans le traitement des maladies fibrotiques, ce qui incite à poursuivre les recherches sur leur efficacité .
Propriétés optiques non linéaires
Les dérivés du composé ont été étudiés pour leur arrangement dans l'espace interlamellaire du sulfophénylphosphonate de zirconium, ce qui est pertinent pour les matériaux présentant des propriétés optiques non linéaires. Ces propriétés sont cruciales pour des applications telles que le déclenchement optique, les transducteurs de fréquence lumineuse et les mémoires optiques .
Activité fongicide
Des dérivés de la This compound ont été conçus et synthétisés en mettant l'accent sur leur activité fongicide. La configuration spatiale de ces composés joue un rôle important dans leur efficacité contre les infections fongiques .
Activité antitumorale
La classe des thiénopyrimidines, à laquelle appartient ce composé, est associée à diverses activités thérapeutiques, notamment des effets antitumoraux. Les dérivés de la This compound ont été étudiés pour leurs propriétés antitumorales potentielles, qui sont liées à leur squelette hétérocyclique .
Études d'amarrage pour l'inhibition enzymatique
Des études d'amarrage ont été menées pour comprendre le mode d'action des dérivés de la This compound. Ces études impliquent la modélisation de l'affinité de liaison des composés vis-à-vis d'enzymes spécifiques, telles que l'acétyl-CoA carboxylase, qui est une enzyme clé du métabolisme des acides gras. Les résultats donnent des éclaircissements sur le potentiel du composé en tant qu'inhibiteur enzymatique .
Mécanisme D'action
Target of Action
The primary target of the compound 2-chloro-N-[(pyridin-4-yl)methyl]pyrimidin-4-amine is the acetyl-CoA carboxylase enzyme . This enzyme plays a crucial role in fatty acid biosynthesis and regulation of energy metabolism.
Mode of Action
2-chloro-N-[(pyridin-4-yl)methyl]pyrimidin-4-amine interacts with its target, the acetyl-CoA carboxylase enzyme, by binding to it . This interaction can lead to changes in the enzyme’s activity, potentially inhibiting its function and disrupting the normal metabolic processes it regulates.
Biochemical Pathways
The interaction of 2-chloro-N-[(pyridin-4-yl)methyl]pyrimidin-4-amine with the acetyl-CoA carboxylase enzyme affects the fatty acid biosynthesis pathway . This can lead to downstream effects such as changes in lipid metabolism and energy production within the cell.
Result of Action
The molecular and cellular effects of 2-chloro-N-[(pyridin-4-yl)methyl]pyrimidin-4-amine’s action depend on its interaction with the acetyl-CoA carboxylase enzyme . By potentially inhibiting this enzyme, the compound could disrupt fatty acid biosynthesis and energy metabolism, leading to various cellular effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-chloro-N-[(pyridin-4-yl)methyl]pyrimidin-4-amine. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with the acetyl-CoA carboxylase enzyme .
Analyse Biochimique
Biochemical Properties
2-chloro-N-[(pyridin-4-yl)methyl]pyrimidin-4-amine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. One of the primary enzymes it interacts with is acetyl-CoA carboxylase. This interaction is crucial as it influences the enzyme’s activity, potentially leading to inhibition or modulation of its function . Additionally, the compound has been shown to exhibit antimicrobial activity, interacting with bacterial proteins and enzymes, thereby inhibiting their growth . These interactions highlight the compound’s potential as a biochemical tool for studying enzyme functions and as a lead compound for developing antimicrobial agents.
Cellular Effects
The effects of 2-chloro-N-[(pyridin-4-yl)methyl]pyrimidin-4-amine on various cell types and cellular processes are profound. In bacterial cells, the compound has demonstrated the ability to inhibit growth by targeting specific enzymes involved in essential metabolic pathways . In mammalian cells, it has been observed to influence cell signaling pathways, particularly those related to cell proliferation and apoptosis. The compound’s impact on gene expression has also been noted, with changes in the expression levels of genes involved in cell cycle regulation and metabolic processes . These cellular effects underscore the compound’s potential as a research tool for studying cellular functions and as a therapeutic agent.
Molecular Mechanism
At the molecular level, 2-chloro-N-[(pyridin-4-yl)methyl]pyrimidin-4-amine exerts its effects through several mechanisms. The compound binds to specific sites on enzymes and proteins, leading to inhibition or activation of their functions . For instance, its interaction with acetyl-CoA carboxylase involves binding to the enzyme’s active site, thereby preventing substrate access and inhibiting its catalytic activity . Additionally, the compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins, leading to altered cellular responses
Temporal Effects in Laboratory Settings
The stability and degradation of 2-chloro-N-[(pyridin-4-yl)methyl]pyrimidin-4-amine in laboratory settings are critical factors that influence its long-term effects on cellular functions. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to gradual degradation and reduced efficacy . In vitro and in vivo studies have also indicated that the compound’s effects on cellular functions can vary over time, with initial inhibitory effects on enzyme activity and cell proliferation being followed by adaptive cellular responses . These temporal effects highlight the importance of considering the compound’s stability and degradation in experimental designs.
Dosage Effects in Animal Models
The effects of 2-chloro-N-[(pyridin-4-yl)methyl]pyrimidin-4-amine vary with different dosages in animal models. At low doses, the compound has been shown to exhibit beneficial effects, such as inhibition of bacterial growth and modulation of enzyme activity . At higher doses, toxic or adverse effects can occur, including cellular toxicity and disruption of normal metabolic processes . Threshold effects have also been observed, where a certain dosage level is required to achieve significant biochemical or cellular effects . These dosage-dependent effects underscore the importance of optimizing dosage levels in preclinical studies to balance efficacy and safety.
Metabolic Pathways
2-chloro-N-[(pyridin-4-yl)methyl]pyrimidin-4-amine is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the key pathways is the fatty acid biosynthesis pathway, where the compound interacts with acetyl-CoA carboxylase, leading to inhibition of fatty acid synthesis . Additionally, the compound can affect other metabolic pathways by modulating the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle . These interactions can lead to changes in metabolic flux and metabolite levels, providing insights into the compound’s potential as a metabolic regulator.
Transport and Distribution
The transport and distribution of 2-chloro-N-[(pyridin-4-yl)methyl]pyrimidin-4-amine within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be actively transported into cells via specific transporters, such as organic cation transporters . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation . These transport and distribution mechanisms are crucial for understanding the compound’s cellular effects and optimizing its delivery in therapeutic applications.
Subcellular Localization
The subcellular localization of 2-chloro-N-[(pyridin-4-yl)methyl]pyrimidin-4-amine plays a significant role in its activity and function. The compound has been observed to localize in specific cellular compartments, such as the cytoplasm and nucleus . This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific organelles . The subcellular localization can affect the compound’s interactions with biomolecules and its overall efficacy in biochemical and therapeutic applications.
Propriétés
IUPAC Name |
2-chloro-N-(pyridin-4-ylmethyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4/c11-10-13-6-3-9(15-10)14-7-8-1-4-12-5-2-8/h1-6H,7H2,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWUFOUYNIVZNAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CNC2=NC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



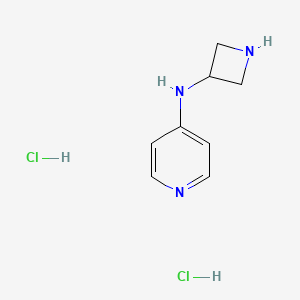
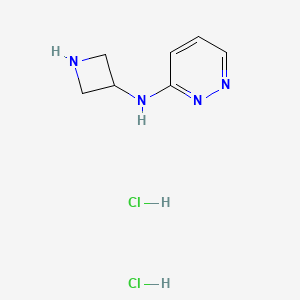
![2-Benzyl-5-(2,2,2-trifluoroethyl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1491341.png)
